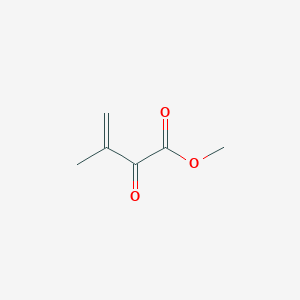
Methyl 3-methyl-2-oxobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2-oxobut-3-enoate is an organic compound with the molecular formula C6H8O3 It is a derivative of butenoic acid and is characterized by the presence of a methyl group and a keto group on the butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-oxobut-3-enoate can be synthesized through the oxidation of methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate) using the Dess-Martin periodinane reagent . This method involves the conversion of the hydroxyl group to a keto group, resulting in the formation of the desired compound. The reaction is typically carried out at room temperature and yields moderate to good results.
Industrial Production Methods
The stability of the compound at low temperatures (e.g., -18°C) suggests that it can be stored and handled with relative ease in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxobut-3-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Cycloaddition: The compound participates in Diels-Alder reactions with 1,3-dienes to form cyclohexene derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of methyl vinyl glycolate to this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Cycloaddition: The Diels-Alder reaction typically requires a 1,3-diene and can be carried out at room temperature.
Major Products Formed
Scientific Research Applications
Methyl 3-methyl-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-oxobut-3-enoate involves its reactivity with various nucleophiles and electrophiles. The keto group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxobut-3-enoate: Lacks the methyl group present in methyl 3-methyl-2-oxobut-3-enoate.
Methyl 3-bromomethylbut-3-enoate: Contains a bromomethyl group instead of a keto group.
Methyl vinyl glycolate: Precursor to this compound, contains a hydroxyl group instead of a keto group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a keto group on the butenoate backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
55674-16-3 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
methyl 3-methyl-2-oxobut-3-enoate |
InChI |
InChI=1S/C6H8O3/c1-4(2)5(7)6(8)9-3/h1H2,2-3H3 |
InChI Key |
NXNDBAPKZIRKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


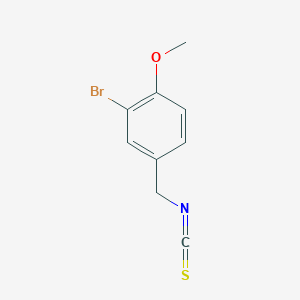
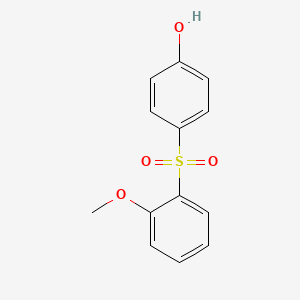
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)

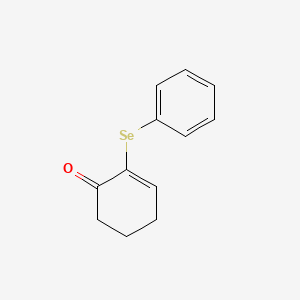
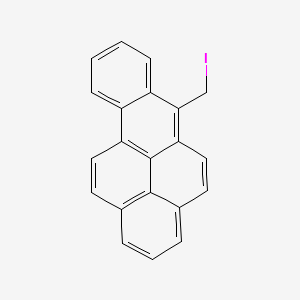
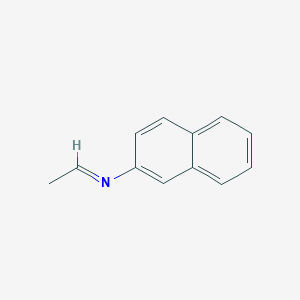

![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
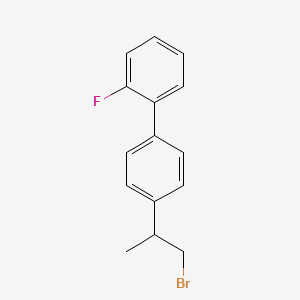
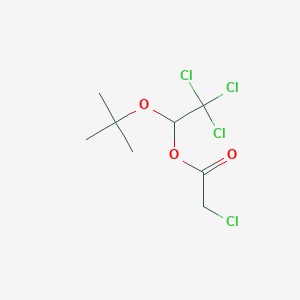
![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)
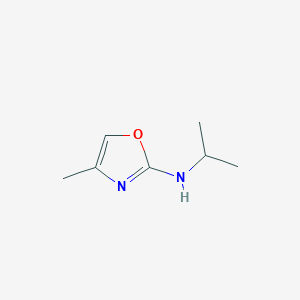
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
